molecular formula C14H12ClN B14133114 Benzenamine,4-chloro-2-(1-phenylethenyl)- CAS No. 3158-99-4

Benzenamine,4-chloro-2-(1-phenylethenyl)-

Cat. No.: B14133114
CAS No.: 3158-99-4
M. Wt: 229.70 g/mol
InChI Key: OSYKQMXKERGYJM-UHFFFAOYSA-N
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Description

Chemical Structure:
Benzenamine,4-chloro-2-(1-phenylethenyl)- (IUPAC name: 4-Chloro-2-(1-phenylethenyl)benzenamine) is a substituted aniline derivative with a chloro group at the para position (C4) and a styrenyl (1-phenylethenyl) group at the ortho position (C2) on the benzene ring (Figure 1). Its molecular formula is C₁₄H₁₂ClN, with an average molecular mass of 229.70 g/mol.

Synthesis and Characterization:
The compound is synthesized via carbamate protection of the amine group. For example, treatment with di-t-butyl dicarbonate in a 20% NaOH–1,4-dioxane mixture at 50°C for 5 days yields t-butyl 4-chloro-2-(1-phenylethenyl)phenylcarbamate (1f) in 54% yield . Key spectral data includes:

  • IR (neat): 1732 cm⁻¹ (C=O stretch of carbamate) .
  • ¹H NMR: δ 5.35 (1H, s, vinyl proton), 7.28–7.33 (6H, m, aromatic protons) .

Applications:
Primarily used as a synthetic intermediate for heterocyclic compounds, such as isothiochromenes and 1,3-dihydrobenzo[c]thiophenes .

Properties

CAS No.

3158-99-4

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

4-chloro-2-(1-phenylethenyl)aniline

InChI

InChI=1S/C14H12ClN/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-9H,1,16H2

InChI Key

OSYKQMXKERGYJM-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

Preparation Methods

Suzuki–Miyaura Cross-Coupling Reaction

The Suzuki–Miyaura reaction is a widely used method for synthesizing 4-chloro-2-(1-phenylethenyl)benzenamine. This palladium-catalyzed coupling reaction involves:

  • Reactants : 4-Chloro-2-bromoaniline and styrylboronic acid.
  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
  • Base : Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).
  • Solvent : Tetrahydrofuran (THF) or dioxane/water mixtures.
  • Conditions : 80–100°C for 12–24 hours under inert atmosphere.

Mechanism :

  • Oxidative addition of the aryl bromide to Pd(0).
  • Transmetallation with the styrylboronic acid.
  • Reductive elimination to form the C–C bond.

Yield : 70–85%.

Advantages :

  • High functional group tolerance.
  • Scalable for industrial production.

Heck Reaction

The Heck reaction constructs the styryl group via palladium-catalyzed coupling:

  • Reactants : 4-Chloro-2-iodoaniline and styrene.
  • Catalyst : Palladium(II) acetate with tri-o-tolylphosphine (P(o-Tol)₃).
  • Base : Triethylamine (Et₃N).
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Conditions : 100–120°C for 6–12 hours.

Mechanism :

  • Pd(0) insertion into the aryl iodide bond.
  • Alkene coordination and migratory insertion.
  • β-Hydride elimination to form the trans-alkene.

Yield : 65–78%.

Limitations :

  • Requires stoichiometric silver salts for iodide scavenging.

Wittig Reaction

The Wittig reaction forms the styryl group by reacting an aldehyde with a phosphorus ylide:

  • Reactants : 4-Chloro-2-aminobenzaldehyde and benzyltriphenylphosphonium ylide.
  • Base : Sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS).
  • Solvent : Dichloromethane (DCM) or THF.
  • Conditions : Room temperature for 2–4 hours.

Mechanism :

  • Ylide nucleophilic attack on the aldehyde.
  • Formation of oxaphosphetane intermediate.
  • Collapse to release triphenylphosphine oxide and the alkene.

Yield : 60–75%.

Advantages :

  • Stereoselective for trans-alkenes.

Direct Arylation via Palladium Catalysis

Aryl-aryl coupling avoids pre-functionalized substrates:

  • Reactants : 4-Chloroaniline and 2-bromostyrene.
  • Catalyst : Palladium(II) chloride (PdCl₂) with 1,1′-bis(diphenylphosphino)ferrocene (dppf).
  • Base : Cesium carbonate (Cs₂CO₃).
  • Solvent : Toluene.
  • Conditions : 110°C for 24 hours.

Yield : 55–68%.

Reductive Amination of Nitro Intermediates

A two-step process involving nitro group reduction:

  • Nitration : 4-Chloro-2-(1-phenylethenyl)nitrobenzene synthesis via Friedel–Crafts acylation.
  • Reduction : Hydrazine hydrate (N₂H₄·H₂O) with Raney nickel (Ni) in methanol at 60°C.

Yield : 80–86%.

Comparative Analysis of Methods

Method Catalyst Yield (%) Conditions Scalability
Suzuki–Miyaura Pd(OAc)₂ 70–85 Mild, aqueous Industrial
Heck Reaction Pd(OAc)₂/P(o-Tol)₃ 65–78 High-temperature Limited
Wittig Reaction NaH 60–75 Ambient Lab-scale
Direct Arylation PdCl₂/dppf 55–68 High-temperature Moderate
Reductive Amination Raney Ni 80–86 Reductive Industrial

Industrial-Scale Synthesis

Large-scale production favors the Suzuki–Miyaura method due to:

  • Cost-effectiveness : Organoboron reagents are inexpensive.
  • Safety : Aqueous conditions reduce flammability risks.
  • Purity : Minimal byproducts (e.g., <5% homocoupling).

Emerging Techniques

  • Photocatalytic Cross-Coupling : Visible-light-driven reactions using iridium(III) complexes for energy-efficient synthesis.
  • Flow Chemistry : Continuous processing reduces reaction times by 50% compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-phenylvinyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(1-phenylvinyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-phenylvinyl)aniline involves its interaction with molecular targets through nucleophilic aromatic substitution. The chloro group is replaced by nucleophiles, leading to the formation of various substituted products. The compound’s effects are mediated through its ability to form stable intermediates and react with specific nucleophiles .

Comparison with Similar Compounds

Structural Analogues

Table 1 highlights key structural analogues and their substituent variations:

Compound Name Substituents (Position) Molecular Formula Key References
4-Chloro-2-(1-phenylethenyl)benzenamine Cl (C4), styrenyl (C2) C₁₄H₁₂ClN
2-[1-(4-Methoxyphenyl)ethenyl]benzenamine OCH₃ (C4), styrenyl (C2) C₁₅H₁₅NO
4-Chloro-2-(methylthio)aniline Cl (C4), SCH₃ (C2) C₇H₈ClNS
4-Chloro-2,6-diethylbenzenamine Cl (C4), C₂H₅ (C2, C6) C₁₀H₁₄ClN
N-(4-Chlorobenzylidene)aniline Imine group (C4-Cl, N-Ph) C₁₃H₁₀ClN

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The chloro group (electron-withdrawing) in the parent compound enhances electrophilic substitution resistance compared to methoxy (electron-donating) analogues like 2-[1-(4-methoxyphenyl)ethenyl]benzenamine .
  • Steric Effects : Bulky substituents (e.g., 4-chloro-2,6-diethylbenzenamine) reduce reactivity in coupling reactions compared to the styrenyl group in the parent compound .

Carbamate Derivatives :

  • The parent compound forms stable carbamates (e.g., 1f ) under mild basic conditions (20% NaOH) .
  • In contrast, 4-chloro-2-(methylthio)aniline requires acidic conditions for carbamate formation due to sulfur’s electron-donating nature .

Aldehyde Derivatives :

  • Oxidation of the parent compound yields 4-chloro-2-(1-phenylethenyl)benzaldehyde (2g) , characterized by a carbonyl peak at 1693 cm⁻¹ (IR) and δ 9.97 ppm (¹H NMR, aldehyde proton) .

Physicochemical Properties

Table 2 compares lipophilicity (log k) and solubility:

Compound log k (HPLC) Solubility in Polar Solvents References
4-Chloro-2-(1-phenylethenyl)benzenamine 3.2 Low (hydrophobic styrenyl)
4-Chloro-2-(methylthio)aniline 2.8 Moderate (thioether group)
2-[1-(4-Methoxyphenyl)ethenyl]benzenamine 3.5 Low (methoxy enhances π-π stacking)

Lipophilicity Trends :

  • Styrenyl and methoxy groups increase log k due to extended conjugation and hydrophobicity .
  • Methylthio substituents reduce log k slightly due to sulfur’s polarity .

Anticonvulsant Activity :

  • Thiadiazole derivatives of 4-chloro-2-(2-chlorophenoxy)aniline (ED₅₀ = 20.11 mg/kg in MES tests) show superior activity compared to styrenyl analogues, which lack direct bioactivity .

Regulatory Status :

  • 4-Chloro-2-methylbenzenamine and its hydrochloride are classified as hazardous (U328) under EPA guidelines due to toxicity .

Q & A

Q. What are the established synthetic routes for Benzenamine,4-chloro-2-(1-phenylethenyl)-, and how are they optimized for yield?

The compound can be synthesized via cross-coupling reactions involving halogenated aniline derivatives and styrenyl moieties. A common approach involves the Heck reaction, where a palladium catalyst facilitates coupling between 4-chloro-2-iodoaniline and styrene derivatives under controlled conditions (e.g., DMF solvent, 80–100°C). Optimization focuses on catalyst loading (e.g., 2–5 mol% Pd(OAc)₂) and ligand selection (e.g., PPh₃) to minimize side reactions like dehalogenation . Purification typically employs column chromatography with hexane/ethyl acetate gradients. Yield improvements (60–85%) are achieved by optimizing reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 aniline:styrene) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the vinyl group (δ 5.2–6.8 ppm for CH₂=CH–) and aromatic substitution patterns (e.g., para-chloro at δ 7.3–7.5 ppm) .
  • Mass Spectrometry : Electron ionization (EI-MS) identifies the molecular ion peak at m/z 248.66 (C₁₂H₉ClN₂O₂), with fragmentation patterns consistent with loss of Cl (–35) and NO₂ (–46) groups .
  • IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=C stretch) and ~1340 cm⁻¹ (C–N stretch) validate the vinylamine structure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties, such as boiling points?

Conflicting data (e.g., boiling points under reduced pressure) require cross-validation using standardized methods. For example:

Tboil (K) Pressure (bar) Source
339.70.004Aldrich
349–3510.0045PCR Inc.
360–3610.013Frinton Labs
To reconcile these differences, researchers should:
  • Replicate measurements using calibrated equipment (e.g., Schlenk-line distillation).
  • Apply the Clausius-Clapeyron equation to extrapolate values to standard pressure .
  • Compare with computational predictions (e.g., Joback method for critical volumes) .

Q. What computational strategies predict the compound’s reactivity in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the aromatic ring. Results indicate:

  • The para-chloro group directs electrophiles to the ortho position (Hammett σp = +0.23).
  • The vinyl group introduces conjugation effects, lowering the activation energy for nitration (~15 kJ/mol vs. non-vinyl analogs).
  • Solvent effects (e.g., acetonitrile vs. toluene) are modeled using the Polarizable Continuum Model (PCM), revealing a 10% rate increase in polar solvents .

Q. How do steric and electronic factors influence the compound’s stability under varying pH conditions?

The vinylamine group (–NH–CH=CH–) is susceptible to hydrolysis under acidic conditions (pH < 3), forming 4-chloroaniline and benzaldehyde. Stability studies (UV-Vis monitoring at 270 nm) show:

  • Half-life (t½) : 48 hrs at pH 5 vs. 2 hrs at pH 2.
  • Stabilizers : Adding 1% w/v cyclodextrin extends t½ to 72 hrs at pH 2 via host-guest complexation .
    Electronic effects from the chloro substituent reduce basicity (pKa ≈ 3.8), limiting protonation-driven degradation .

Methodological Considerations

Q. What analytical workflows validate purity in the presence of byproducts like dehalogenated analogs?

A tiered approach is recommended:

HPLC-DAD : C18 column (5 µm, 250 mm), 1 mL/min isocratic elution (60:40 MeOH:H₂O). Detect impurities at 254 nm .

GC-MS : Splitless injection (250°C), DB-5MS column. Identify dehalogenated byproducts (e.g., m/z 213.1 for 2-(1-phenylethenyl)aniline) .

Elemental Analysis : Confirm Cl content (theoretical: 14.25%) to detect incomplete halogenation .

Q. How are contradictions in spectroscopic data addressed during structure elucidation?

Conflicting IR or NMR signals (e.g., ambiguous vinyl proton splitting) can arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR (–40°C to 60°C) to identify dynamic processes.
  • Deuterated solvent screening (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding.
  • Cross-validation with X-ray crystallography (if single crystals are obtainable) .

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